N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
Molecular Formula |
C23H22N4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C23H22N4/c1-16-21(18-11-6-3-7-12-18)23-25-20-14-8-13-19(20)22(27(23)26-16)24-15-17-9-4-2-5-10-17/h2-7,9-12,24H,8,13-15H2,1H3 |
InChI Key |
JVYQQFYLJFQBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The cyclocondensation step requires refluxing in a 1:1 mixture of water and acetic acid for 15–30 minutes, achieving yields of 72–85%. Piperidine acetate acts as a catalyst, enhancing imine formation and cyclization. The N-benzylation step typically employs benzyl bromide in dimethylformamide (DMF) with potassium carbonate, yielding 60–78% of the final product.
Table 1: Yields for Cyclocondensation-Based Synthesis
| Starting Material | Cycloalkanone | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Cyclopentanone | Piperidine | 85 |
| 5-Amino-3-methyl-1H-pyrazole | Cyclohexanone | Piperidine | 78 |
Key limitations include competing side reactions during N-benzylation and the need for rigorous purification to isolate the desired regioisomer.
Cross-Dehydrogenative Coupling (CDC) Reactions
A novel CDC strategy enables direct assembly of the pyrazolo[1,5-a]pyrimidine scaffold using N-amino-2-iminopyridines and 1,3-cyclopentanedione. For example, 1a (N-amino-2-iminopyridine) reacts with 1,3-cyclopentanedione (7 ) in ethanol under oxygen at 130°C, forming the cyclopenta-fused intermediate 8a in 74% yield. Subsequent benzylamine coupling via Buchwald–Hartwig amidation introduces the N-benzyl group.
Mechanistic Insights
The CDC process involves sequential enamine formation, Knoevenagel condensation, and intramolecular cyclization (Scheme 1). Acetic acid promotes proton transfer, while oxygen acts as a terminal oxidant, regenerating the catalyst.
Table 2: CDC Reaction Parameters and Outcomes
| Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N-Amino-2-iminopyridine | Ethanol | 130 | 74 |
| 3-Oxo-3-phenylpropionitrile | Ethanol | 130 | 72 |
This method offers superior atom economy compared to stepwise approaches but requires high temperatures and controlled oxygen flow.
Four-Component Bicyclization Strategy
A one-pot, four-component reaction involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one enables rapid assembly of the tricyclic framework. For instance, 2,2-dihydroxy-1-phenylethanone (1a ), pyrazol-5-amine (2a ), benzylamine, and 4-hydroxy-6-methyl-2H-pyran-2-one react under microwave irradiation to form the target compound in 82% yield.
Key Advantages
Table 3: Four-Component Bicyclization Performance
| Arylglyoxal | Pyrazol-5-Amine | Aromatic Amine | Yield (%) |
|---|---|---|---|
| 2,2-Dihydroxy-1-phenylethanone | 5-Amino-1H-pyrazole | Benzylamine | 82 |
| 2,2-Dihydroxy-1-(p-tolyl)ethanone | 5-Amino-3-methylpyrazole | Benzylamine | 79 |
Microwave irradiation reduces reaction time from 18 hours (conventional heating) to 25 minutes.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Parameter | Cyclocondensation | CDC | Four-Component |
|---|---|---|---|
| Average Yield (%) | 78 | 73 | 80 |
| Reaction Time | 45 min–2 h | 18 h | 25 min |
| Scalability | Moderate | Low | High |
| Purification Complexity | High | Moderate | Low |
The four-component method excels in speed and scalability but demands specialized equipment for microwave irradiation. Cyclocondensation remains preferred for small-scale medicinal chemistry due to its simplicity.
Purification and Characterization
Final products are typically purified via flash chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallized from ethanol. Characterization relies on:
Chemical Reactions Analysis
Alkylation
-
Mechanism : Reaction with alkyl halides in the presence of a base to introduce alkyl groups (e.g., benzyl).
-
Purpose : Functionalizes the amine group at position 8, enhancing lipophilicity and target binding.
Acylation
-
Mechanism : Reaction with acyl chlorides or anhydrides to introduce acyl groups.
-
Purpose : Modifies the amine substituent, influencing solubility and biological activity.
Oxidation
-
Mechanism : Use of oxidizing agents (e.g., hydrogen peroxide) to convert functional groups (e.g., alcohols to ketones).
-
Purpose : Introduces reactive sites for further derivatization.
Cyclization
-
Mechanism : Thermal or catalytic cyclization of precursors to form the fused bicyclic system.
-
Purpose : Constructs the pyrazolo[1,5-a]pyrimidine core, a critical scaffold for biological activity.
Reaction Mechanisms and Conditions
| Reaction Type | Typical Conditions | Purpose | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, base (e.g., NaH), THF | Introduce alkyl substituents | |
| Acylation | Acyl chlorides, catalytic acid/base | Modify amine functionality | |
| Oxidation | H₂O₂, catalytic MnO₂, reflux | Functional group conversion | |
| Cyclization | Heat (100–150°C), catalysts (e.g., HCl) | Form bicyclic core structure |
Role of Catalysts
-
Microwave-Assisted Synthesis : Accelerates cyclization and alkylation reactions, reducing reaction times.
-
Transition Metal Catalysts : Facilitate cross-coupling reactions (e.g., Suzuki) for aryl group incorporation .
Research Findings and Implications
-
Structural Influence on Reactivity : Substituents (e.g., benzyl, methyl) significantly affect reactivity during alkylation and acylation, enabling targeted functionalization.
-
Scalability : Industrial methods prioritize catalysts and optimized conditions to scale up synthesis while maintaining purity.
-
Biological Relevance : Reactions like cyclization and alkylation are critical for generating derivatives with enhanced anticancer or anti-inflammatory properties.
Scientific Research Applications
Anti-Cancer Properties
Research has indicated that N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine exhibits notable anti-cancer activity. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression. For instance, the compound has been studied for its effects on the mTOR signaling pathway, which is crucial in regulating cell growth and proliferation .
Case Study: mTOR Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds could effectively inhibit mTOR activity, leading to reduced tumor cell proliferation in vitro. This suggests a potential therapeutic application in cancer treatment through targeted inhibition of mTOR signaling pathways .
Anti-inflammatory Properties
In addition to its anti-cancer properties, the compound has shown promise in reducing inflammation. It is believed that this compound may modulate inflammatory pathways by inhibiting specific cytokines or inflammatory mediators.
Case Study: Inflammatory Response Modulation
Research highlighted that compounds within the pyrazolopyrimidine family could significantly decrease levels of pro-inflammatory cytokines in animal models of inflammation. This positions this compound as a potential therapeutic agent for inflammatory diseases .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step synthetic routes. Recent advancements have focused on improving synthesis methods to enhance yield and purity while allowing for structural modifications that can optimize biological activity.
Table 2: Common Synthetic Routes
Future Perspectives
The ongoing research into this compound highlights its potential as a multi-target therapeutic agent in oncology and inflammation-related conditions. Continued exploration of its molecular interactions and mechanisms will be crucial for developing effective treatments based on this compound.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amines, where variations in the 8-amine substituent significantly influence biological activity and physicochemical properties. Key analogues include:
*Estimated based on structural similarity; †Predicted using ChemDraw.
Physicochemical Properties
- Metabolic Stability : Cyclohexyl and trifluoromethyl substituents reduce oxidative metabolism, extending half-life compared to benzyl derivatives .
Pharmacological Activity
- CRF1 Antagonism : The benzyl derivative shows moderate CRF1 receptor affinity (IC50 ~50 nM), while cyclohexyl analogues display reduced potency due to steric hindrance .
- Antimycobacterial Activity : Pyridin-2-ylmethyl and 4-fluorophenyl substituents enhance activity against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL), likely through interactions with mycobacterial enzymes .
- Optical Properties : Trifluoromethyl-substituted derivatives exhibit strong fluorescence (λem = 393–414 nm), enabling applications in bioimaging .
Key Research Findings
- CRF1 Antagonist Optimization : Substitution at the 8-position with aromatic groups (e.g., benzyl) balances lipophilicity and receptor affinity, but polar groups (e.g., methoxyethyl) improve solubility for systemic delivery .
- Antimycobacterial SAR : Electron-withdrawing groups (e.g., fluorine) at the 3-phenyl position and heteroaromatic amines (e.g., pyridinyl) enhance antitubercular activity by 10-fold compared to benzyl derivatives .
- Synthetic Accessibility : Benzylamines are readily synthesized via Buchwald-Hartwig coupling, whereas pyridinyl derivatives require multistep routes, impacting scalability .
Biological Activity
N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits a complex structure that includes fused bicyclic systems of pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4. The structural features of this compound enable it to interact with various biological targets, leading to significant pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | C23H22N4 |
| Molecular Weight | 370.45 g/mol |
| Structural Features | Pyrazole and pyrimidine rings |
Biological Activity
Research has indicated that this compound exhibits multiple biological activities:
- Anti-Cancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the inhibition of specific enzymes or receptors that are critical in cancer progression pathways. For instance, studies have highlighted its potential as a selective CDK2 inhibitor, which is crucial in cell cycle regulation and cancer treatment .
- Anti-inflammatory Effects : This compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
- Enzymatic Inhibition : this compound has been evaluated for its ability to inhibit various enzymes relevant to disease mechanisms. These include kinases and phosphatases that play roles in cellular signaling .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anti-Cancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations for therapeutic applications.
Research focusing on the molecular mechanism revealed that the compound interacts with specific protein kinases involved in cancer signaling pathways. This interaction leads to a reduction in cell proliferation and induction of apoptosis in cancer cells .
Comparative Biological Activity Table
To better understand the biological significance of this compound compared to other compounds in its class, the following table summarizes key findings:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-benzyl-2-methyl-3-phenyl... | Anti-cancer, Anti-inflammatory | Inhibits CDK2 and pro-inflammatory cytokines |
| Pyrazolo[3,4-d]pyrimidine | CDK2 inhibition | Selective kinase inhibition |
| 6,7-Dihydro-pyrazolo[1,5-a]pyrimidine derivatives | Broad range of activities | Varies by specific derivative |
Q & A
Q. What are the established synthetic routes for N-benzyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with substituted amines. For example, Abdelhamid (2010) demonstrated the use of heterocyclic amines and diazonium chloride in constructing pyrazolo[1,5-a]pyrimidine cores . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol or pyridine) and stoichiometric ratios of reagents. Purification via recrystallization (methanol or chloroform/methanol mixtures) improves yield and purity .
Q. How is structural characterization of this compound performed, and what key spectroscopic markers validate its identity?
- Methodological Answer :
- NMR : H NMR identifies protons on aromatic rings (δ 6.5–8.5 ppm) and methyl/benzyl groups (δ 2.0–3.5 ppm). C NMR confirms sp carbons (100–160 ppm) and cyclopenta/dihydro regions (20–50 ppm) .
- IR : Stretching vibrations for NH (3200–3400 cm) and C=N (1600–1680 cm) confirm amine and pyrimidine moieties .
- HRMS : Matches molecular ion peaks (e.g., [M+H]) with calculated values (e.g., ±0.001 Da accuracy) .
Q. What are the critical solubility and stability considerations for handling this compound in vitro?
- Methodological Answer : The compound is lipophilic due to its benzyl and phenyl substituents, requiring DMSO or ethanol for dissolution. Stability tests (TLC/HPLC) under varying pH (4–9) and temperature (4–25°C) are recommended. Avoid prolonged light exposure to prevent photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence its bioactivity, particularly in enzyme inhibition or anticancer applications?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to enzyme active sites. For example, replacing benzyl with phenethyl groups in analogs increased kinase inhibition potency by 3-fold . Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets, validated by IC assays .
Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or solvation effects be resolved?
- Methodological Answer : Tautomeric equilibria in pyrazolo-pyrimidines cause variable NMR shifts. Use deuterated solvents (DMSO-d vs. CDCl) to stabilize specific tautomers. 2D NMR (e.g., HSQC, COSY) maps proton-carbon correlations, distinguishing between isomers . Dynamic NMR experiments at elevated temperatures (50–80°C) can coalesce split peaks, confirming exchange processes .
Q. What pharmacokinetic properties (e.g., bioavailability, BBB penetration) are predicted for this compound, and how are they experimentally validated?
- Methodological Answer : LogP values (~3–4) predict moderate blood-brain barrier (BBB) penetration. In vitro assays (Caco-2 cell monolayers) measure permeability (P >1 × 10 cm/s indicates good absorption). Microsomal stability tests (rat liver microsomes) assess metabolic half-life (t >30 min suggests suitability for in vivo studies) .
Q. What mechanistic insights explain its role as a kinase or cholinesterase inhibitor?
- Methodological Answer : The compound competitively inhibits kinases by occupying the hydrophobic pocket adjacent to the ATP-binding site. Kinetic assays (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition for cholinesterases, suggesting allosteric modulation. Mutagenesis studies (e.g., Ala-scanning) identify critical residues (e.g., Tyr340 in AChE) for binding .
Q. How can computational methods guide the design of analogs with improved selectivity?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinities for off-targets (e.g., hERG channels). Pharmacophore models prioritize substituents with steric/electronic complementarity to target pockets .
Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., unstable amines) during multi-step reactions?
Q. How do bioactivity profiles compare between this compound and its pyrazolo[3,4-d]pyrimidine or imidazo[1,2-a]pyrazine analogs?
- Methodological Answer :
Pyrazolo[1,5-a]pyrimidines exhibit higher metabolic stability than imidazo[1,2-a]pyrazines due to reduced CYP3A4 oxidation. Comparative MIC assays (e.g., against Mycobacterium tuberculosis) show 10-fold greater potency in 3-phenyl-substituted derivatives vs. 4-nitrophenyl analogs .
Notes
- All methodologies are derived from peer-reviewed studies (2009–2024) to ensure authority.
- For experimental safety, adhere to protocols in for handling toxic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
